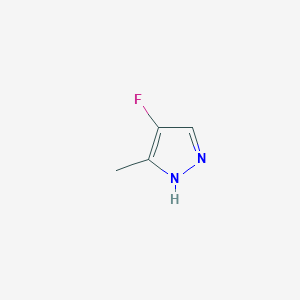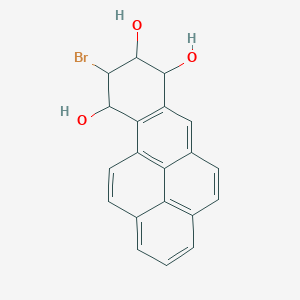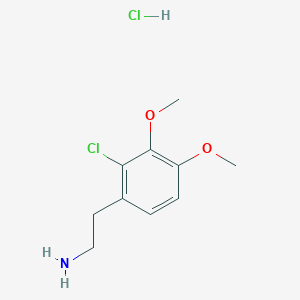![molecular formula C25H38O7 B12292045 17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17’-[2-(hidroximetil)-1,3-dioxolan-2-il]-10’,13’-dimetilspiro[1,3-dioxolano-2,3’-2,4,7,8,9,11,12,14,15,16-decahidro-1H-ciclopenta[a]fenantreno]-11’,17’-diol es un compuesto orgánico complejo caracterizado por su estructura spiro única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 17’-[2-(hidroximetil)-1,3-dioxolan-2-il]-10’,13’-dimetilspiro[1,3-dioxolano-2,3’-2,4,7,8,9,11,12,14,15,16-decahidro-1H-ciclopenta[a]fenantreno]-11’,17’-diol implica múltiples pasos. Un método común incluye la condensación de acetona con etilenglicol utilizando dimetilclorosilano como agente deshidratante . Este proceso forma el anillo dioxolano, que es una parte crucial de la estructura del compuesto.
Métodos de producción industrial
La producción industrial de este compuesto generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas como la irradiación de microondas puede mejorar la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
17’-[2-(hidroximetil)-1,3-dioxolan-2-il]-10’,13’-dimetilspiro[1,3-dioxolano-2,3’-2,4,7,8,9,11,12,14,15,16-decahidro-1H-ciclopenta[a]fenantreno]-11’,17’-diol experimenta diversas reacciones químicas, incluidas:
Oxidación: Esta reacción puede ser facilitada por reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Las reacciones de halogenación pueden ocurrir utilizando reactivos como bromo o cloro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Bromo en tetracloruro de carbono.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
17’-[2-(hidroximetil)-1,3-dioxolan-2-il]-10’,13’-dimetilspiro[1,3-dioxolano-2,3’-2,4,7,8,9,11,12,14,15,16-decahidro-1H-ciclopenta[a]fenantreno]-11’,17’-diol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su posible papel en vías e interacciones biológicas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en la producción de polímeros y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de 17’-[2-(hidroximetil)-1,3-dioxolan-2-il]-10’,13’-dimetilspiro[1,3-dioxolano-2,3’-2,4,7,8,9,11,12,14,15,16-decahidro-1H-ciclopenta[a]fenantreno]-11’,17’-diol implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en diversos procesos biológicos. Las vías exactas involucradas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(Hidroximetil)-1,3-dioxolan-2-ona
- ®-(-)-2,2-Dimetil-1,3-dioxolano-4-metanol
- (1,3-Dioxolan-2-ilmetil)trifenilfosfonio bromuro
Unicidad
Lo que diferencia a 17’-[2-(hidroximetil)-1,3-dioxolan-2-il]-10’,13’-dimetilspiro[1,3-dioxolano-2,3’-2,4,7,8,9,11,12,14,15,16-decahidro-1H-ciclopenta[a]fenantreno]-11’,17’-diol de compuestos similares es su estructura spiro única, que imparte propiedades químicas y biológicas distintas. Esta característica estructural puede mejorar su estabilidad y reactividad, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C25H38O7 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol |
InChI |
InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3 |
Clave InChI |
FPKBNDCCFKYHDT-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)
![5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid](/img/structure/B12291974.png)
![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)
![4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B12292010.png)

![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)
![[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292037.png)
![Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12292039.png)


